molecular formula C28H28ClN2O8S+ B13851850 N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride

Cat. No.: B13851850
M. Wt: 588.0 g/mol
InChI Key: CVKAPVGTQDRWSJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is a fluorescent dye derivative used in various scientific research applications. This compound is known for its ability to conjugate with proteins and other molecules, making it a valuable tool in biochemical and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride typically involves the reaction of fluorescein derivatives with L-carnitine and thiocarbamate. The reaction conditions often require a controlled pH environment to ensure the stability of the compound. The process may involve multiple steps, including the activation of fluorescein and the subsequent conjugation with L-carnitine and thiocarbamate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The production process ensures high purity and consistency, which is crucial for its application in research and diagnostics.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while substitution reactions can produce a variety of modified compounds with different functional groups.

Scientific Research Applications

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in labeling proteins and nucleic acids for imaging and tracking within biological systems.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.

    Industry: Applied in the development of biosensors and other analytical tools for quality control and environmental monitoring.

Mechanism of Action

The mechanism of action of N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride involves its ability to conjugate with thiol groups on proteins and other molecules. This conjugation forms a stable thioether bond, allowing the compound to act as a fluorescent marker. The molecular targets include cysteine residues on proteins, and the pathways involved are primarily related to protein labeling and detection.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein-5-maleimide: A similar fluorescent dye used for protein labeling.

    Tetramethylrhodamine-5-maleimide: Another fluorescent dye with similar applications.

    5-Iodoacetamido-fluorescein: Used for labeling thiol groups in proteins.

Uniqueness

N-(5-Fluoresceinyl)-L-carnitine-O-thiocarbamate Chloride is unique due to its specific conjugation with L-carnitine and thiocarbamate, which may provide distinct properties and applications compared to other fluorescent dyes. Its ability to form stable conjugates with proteins makes it particularly valuable in research and diagnostic applications.

Properties

Molecular Formula

C28H28ClN2O8S+

Molecular Weight

588.0 g/mol

IUPAC Name

[3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyloxy]propyl]-trimethylazanium;hydrochloride

InChI

InChI=1S/C28H26N2O8S.ClH/c1-30(2,3)14-18(13-25(33)34)36-27(39)29-15-4-7-20-19(10-15)26(35)38-28(20)21-8-5-16(31)11-23(21)37-24-12-17(32)6-9-22(24)28;/h4-12,18H,13-14H2,1-3H3,(H3-,29,31,32,33,34,39);1H/p+1

InChI Key

CVKAPVGTQDRWSJ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)OC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.Cl

Origin of Product

United States

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